Diclomezine
Overview
Description
Synthesis Analysis
The synthesis of nitrogen-containing heterocycles, which Diclomezine may belong to or be related to, involves processes such as aqueous N-heterocyclization of primary amines and hydrazines with dihalides. These reactions can be efficiently carried out under microwave irradiation in an alkaline aqueous medium, providing a greener, one-pot approach to a variety of heterocycles including azetidines, pyrrolidines, and piperidines among others (Ju & Varma, 2006).
Molecular Structure Analysis
For this compound and similar compounds, the molecular structure is often elucidated through methods such as X-ray crystallography. For example, the synthesis and structural determination of related compounds like 2-(2-pyridyl)iminotetrahydro-1,3-thiazine have been carried out, highlighting the coordination behavior and equilibrium studies of these compounds with metal ions in aqueous solutions (Bernalte-García et al., 2004).
Chemical Reactions and Properties
The chemical properties of this compound-related compounds include their reactivity in cycloaddition reactions, such as the [3+3] cycloaddition of azides with in situ formed azaoxyallyl cations, providing a pathway to synthesize 1,2,3,4-tetrazines under mild conditions. Such reactions highlight the potential for constructing biologically relevant frameworks with good yields (Xu et al., 2018).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and thermal stability, are crucial for their handling and application in various fields. These properties are often determined as part of the synthesis and characterization process but are not detailed in the provided references.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interactions with other chemical species, are fundamental aspects of compounds like this compound. The cyclocondensation reactions and the formation of heterocyclic compounds from organonitriles and hydrazines, as demonstrated in the synthesis of 1,2,4-triazoles, are examples of the chemical behavior of these compounds (Cheng et al., 2007).
Scientific Research Applications
Antimicrobial Activity
Diclomezine has been identified for its antimicrobial activity. A medicinal chemistry study highlighted the importance of the pyridazine ring in this compound for its antimicrobial effects, as alterations to this structure resulted in a loss of activity. This indicates this compound's potential in pharmaceutical applications targeting microbial infections (Maes, 2007).
Cancer Research
Several derivatives of this compound, such as 4-demethylpenclomedine, have shown significant antitumor activities. These derivatives have been tested against various human tumor xenografts and leukemia cell lines, demonstrating the potential of this compound and its derivatives in cancer treatment research (Struck et al., 2001).
Ecotoxicology
This compound's impact on the environment has been a subject of ecotoxicological studies. Research indicates that this compound residues in the environment could have adverse effects on soil invertebrates. This highlights the importance of understanding and mitigating the environmental impact of this compound in pharmaceutical and agricultural uses (Chen et al., 2015).
Chemoselective Cycloaddition Reactions
This compound has been utilized in chemoselective cycloaddition reactions to create biologically relevant scaffolds. These chemical processes are essential for developing new pharmaceuticals and other compounds with significant biological activities (Wang et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Diclomezine is a fungicide that works by inhibiting the formation of septum and mycelial growth . .
Mode of Action
As a fungicide, it is known to inhibit the growth of fungi, which it achieves by disrupting the formation of septum and mycelial growth .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and is volatile .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. It is used as a curative and protective fungicide, particularly for the treatment of various pathogens in crops such as rice .
Action Environment
This compound is highly toxic to mammals and moderately toxic to honeybees, but is relatively non-toxic to most aquatic organisms and birds . The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, humidity, and the presence of other organisms.
Biochemical Analysis
Biochemical Properties
Diclomezine plays a significant role in biochemical reactions by inhibiting the formation of septum and mycelial growth in fungi. It interacts with various enzymes and proteins involved in fungal cell wall synthesis. Specifically, this compound targets enzymes responsible for chitin and glucan synthesis, disrupting the structural integrity of the fungal cell wall. This interaction leads to the inhibition of fungal growth and proliferation .
Cellular Effects
This compound exerts its effects on various types of cells, particularly fungal cells. It influences cell function by disrupting cell signaling pathways and gene expression related to cell wall synthesis. The compound interferes with the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. Additionally, this compound affects cellular metabolism by inhibiting key metabolic pathways involved in energy production and nutrient assimilation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to enzymes involved in chitin and glucan synthesis, inhibiting their activity and preventing the formation of a functional cell wall. This enzyme inhibition leads to the accumulation of incomplete cell wall components, triggering a stress response in the fungal cell. The compound also affects gene expression by downregulating genes involved in cell wall synthesis and upregulating stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its fungicidal activity for extended periods. It undergoes degradation when exposed to environmental factors such as light and temperature. Long-term studies have shown that this compound can have persistent effects on cellular function, leading to prolonged inhibition of fungal growth even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve optimal fungicidal activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites are further processed through phase II metabolic reactions, including glucuronidation and sulfation, facilitating their excretion from the body. This compound also affects metabolic flux by inhibiting key enzymes involved in fungal metabolism, leading to reduced energy production and nutrient assimilation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through carrier-mediated pathways. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound accumulates in fungal cells, where it exerts its fungicidal effects. In mammalian cells, this compound is distributed to various tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the fungal cell wall and membrane. The compound is directed to these compartments through targeting signals and post-translational modifications. In fungal cells, this compound accumulates at the site of cell wall synthesis, where it inhibits the activity of key enzymes. This subcellular localization is crucial for its fungicidal activity, as it ensures that the compound reaches its target sites within the cell .
properties
IUPAC Name |
3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMKVBQKFHLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058146 | |
Record name | Diclomezine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62865-36-5 | |
Record name | Diclomezine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62865-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclomezine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclomezine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOMEZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB23N8AVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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